molecular formula C11H15FN2 B12600178 (2S)-2-[(2-Fluorophenyl)methyl]piperazine CAS No. 612502-33-7

(2S)-2-[(2-Fluorophenyl)methyl]piperazine

Katalognummer: B12600178
CAS-Nummer: 612502-33-7
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: LGJFTGNRCDDJLD-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2-Fluorophenyl)methyl]piperazine is a chiral compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Fluorophenyl)methyl]piperazine typically involves the reaction of (2-Fluorophenyl)methylamine with a suitable piperazine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(2-Fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-2-[(2-Fluorophenyl)methyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of (2S)-2-[(2-Fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2-Chlorophenyl)methyl]piperazine
  • (2S)-2-[(2-Bromophenyl)methyl]piperazine
  • (2S)-2-[(2-Methylphenyl)methyl]piperazine

Uniqueness

Compared to its analogs, (2S)-2-[(2-Fluorophenyl)methyl]piperazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s electronegativity and small size influence the compound’s reactivity, binding affinity, and metabolic stability, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

612502-33-7

Molekularformel

C11H15FN2

Molekulargewicht

194.25 g/mol

IUPAC-Name

(2S)-2-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1

InChI-Schlüssel

LGJFTGNRCDDJLD-JTQLQIEISA-N

Isomerische SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2F

Kanonische SMILES

C1CNC(CN1)CC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.